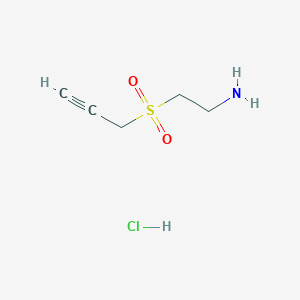
6-Acetoxy-5-bromo-7-azaindole
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetoxy-5-bromo-7-azaindole typically involves the following steps:
Bromination: The starting material, 7-azaindole, undergoes bromination to introduce the bromine atom at the 5-position.
Acetylation: The brominated intermediate is then acetylated to introduce the acetoxy group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-Acetoxy-5-bromo-7-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups using palladium-catalyzed cross-coupling reactions.
Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding hydroxyl derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups and enhance its biological activity.
Common Reagents and Conditions
Palladium-catalyzed Cross-coupling: Reagents such as palladium acetate, triphenylphosphine, and base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) are commonly used.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the acetoxy group.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reactions.
Hydroxyl Derivative: Hydrolysis of the acetoxy group yields the corresponding hydroxyl derivative.
科学的研究の応用
Medicinal Chemistry: The compound serves as a valuable intermediate in the synthesis of kinase inhibitors and other bioactive molecules with potential anticancer, anti-inflammatory, and antiviral activities.
Chemical Biology: It is used as a probe to study protein-ligand interactions and signal transduction pathways.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Pharmaceutical Industry: It is employed in the synthesis of drug candidates and pharmaceutical intermediates.
作用機序
The mechanism of action of 6-Acetoxy-5-bromo-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signal transduction pathways involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for various diseases .
類似化合物との比較
Similar Compounds
5-Bromo-7-azaindole: This compound lacks the acetoxy group but shares the bromine substitution at the 5-position.
6-Hydroxy-5-bromo-7-azaindole: This compound has a hydroxyl group instead of an acetoxy group at the 6-position.
7-Azaindole: The parent compound without any substitutions.
Uniqueness
6-Acetoxy-5-bromo-7-azaindole is unique due to the presence of both bromine and acetoxy groups, which confer distinct chemical reactivity and biological activity. The acetoxy group can be hydrolyzed to yield the hydroxyl derivative, providing versatility in chemical modifications . Additionally, the bromine atom allows for further functionalization through cross-coupling reactions, making it a valuable intermediate in synthetic chemistry .
特性
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5(13)14-9-7(10)4-6-2-3-11-8(6)12-9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLQSSTWTLDTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C=CNC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)


![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine; trifluoromethanesulfonic acid](/img/structure/B1377658.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)


![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)






